3,4-difluoro-N-(2-methoxyethyl)benzamide
Description
3,4-Difluoro-N-(2-methoxyethyl)benzamide (CAS: 1396759-42-4) is a fluorinated benzamide derivative with the molecular formula C₁₂H₁₁F₂N₃O₃ and a molecular weight of 283.23 g/mol. Its SMILES notation is COCCc1nnc(o1)NC(=O)c1ccc(c(c1)F)F, reflecting a benzamide core substituted with two fluorine atoms at the 3- and 4-positions and a 2-methoxyethyl group attached to the amide nitrogen .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUAIBZHFLVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-methoxyethylamine in the chosen solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. .
Industrial Production Methods
Industrial production methods for 3,4-difluoro-N-(2-methoxyethyl)benzamide would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions
Major Products Formed
Substitution: Products include substituted benzamides with different nucleophiles replacing the fluorine atoms.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and 2-methoxyethylamine
Scientific Research Applications
3,4-Difluoro-N-(2-methoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound to study the effects of fluorinated benzamides on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance binding affinity and selectivity by forming strong interactions with the target site. The methoxyethyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 3,4-difluoro motif is common in compounds targeting enzymes like PDE4 or PLD2, as fluorination enhances metabolic stability and membrane permeability .
- Side Chain Variations : The 2-methoxyethyl group in the target compound balances lipophilicity and solubility, whereas hydroxypropyl (in ) or spirocyclic amines (in ) alter pharmacokinetic profiles.
Enzyme Inhibition
- ML298 : Exhibits 50-fold selectivity for PLD2 over PLD1, attributed to its spirocyclic amine substituent, which optimizes steric and electronic interactions with the enzyme’s active site .
- Roflumilast: A PDE4 inhibitor with IC₅₀ values in the nanomolar range (0.8–21 nM) across immune cells, outperforming older analogs like rolipram due to its difluoromethoxy and pyridyl groups .
Neuroleptic Activity
Benzamide derivatives such as amisulpride and tiapride () share structural similarities with the target compound but feature sulfonyl or ethylamine groups, enabling dopamine receptor antagonism. The absence of such groups in 3,4-difluoro-N-(2-methoxyethyl)benzamide suggests divergent biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
